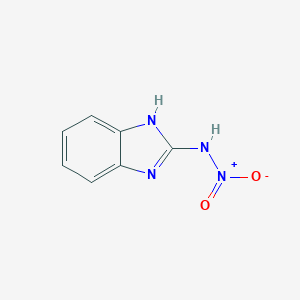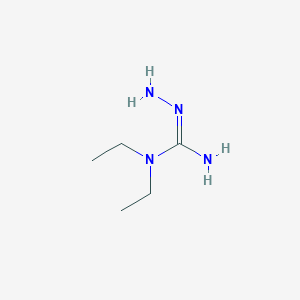
2-Amino-1,1-diethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,1-diethylguanidine, also known as ADEG, is a guanidine derivative that has been extensively studied for its potential applications in scientific research. ADEG has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,1-diethylguanidine is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 2-Amino-1,1-diethylguanidine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. 2-Amino-1,1-diethylguanidine has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and transient receptor potential channels.
Efectos Bioquímicos Y Fisiológicos
2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, including the modulation of cellular energy metabolism, the regulation of ion channel activity, and the inhibition of cancer cell proliferation. 2-Amino-1,1-diethylguanidine has also been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Amino-1,1-diethylguanidine in lab experiments is its versatility. 2-Amino-1,1-diethylguanidine has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of using 2-Amino-1,1-diethylguanidine is its potential toxicity. 2-Amino-1,1-diethylguanidine has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving 2-Amino-1,1-diethylguanidine. One area of research is the development of 2-Amino-1,1-diethylguanidine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of 2-Amino-1,1-diethylguanidine in various diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-1,1-diethylguanidine and its effects on cellular signaling pathways.
Métodos De Síntesis
2-Amino-1,1-diethylguanidine can be synthesized through a multistep process involving the reaction of diethylamine with cyanamide, followed by the reaction of the resulting intermediate with ammonium chloride. The final product is obtained through the reaction of this intermediate with sodium nitrite and hydrochloric acid.
Aplicaciones Científicas De Investigación
2-Amino-1,1-diethylguanidine has been used in scientific research for its potential applications in a range of fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, 2-Amino-1,1-diethylguanidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, 2-Amino-1,1-diethylguanidine has been shown to inhibit the proliferation of cancer cells and may be a potential chemotherapeutic agent. In cardiovascular research, 2-Amino-1,1-diethylguanidine has been shown to have vasodilatory effects and may be useful in the treatment of cardiovascular diseases.
Propiedades
Número CAS |
125730-13-4 |
|---|---|
Nombre del producto |
2-Amino-1,1-diethylguanidine |
Fórmula molecular |
C5H14N4 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-amino-1,1-diethylguanidine |
InChI |
InChI=1S/C5H14N4/c1-3-9(4-2)5(6)8-7/h3-4,7H2,1-2H3,(H2,6,8) |
Clave InChI |
AARBMNQXUYLDRC-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)/C(=N\N)/N |
SMILES |
CCN(CC)C(=NN)N |
SMILES canónico |
CCN(CC)C(=NN)N |
Sinónimos |
Hydrazinecarboximidamide, N,N-diethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



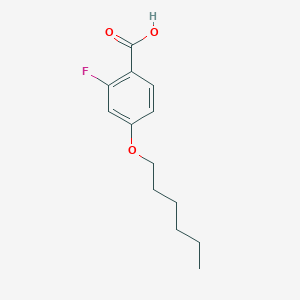
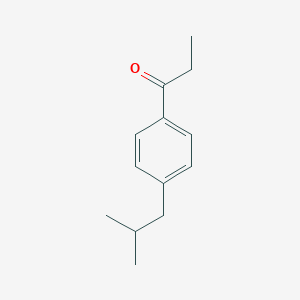
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)
![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)
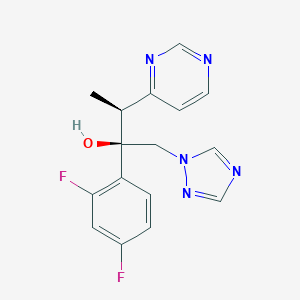
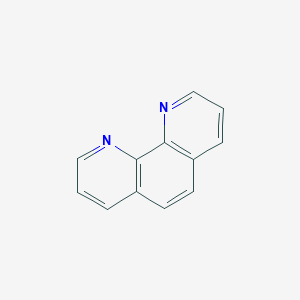
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B135091.png)
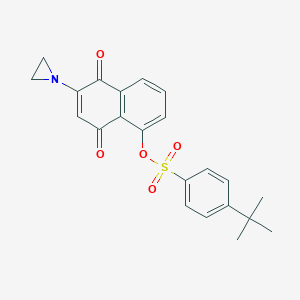
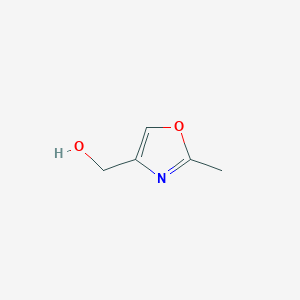
![[(2R,3R,4S,5R)-3-hydroxy-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-2-yl]methyl pentanoate](/img/structure/B135096.png)
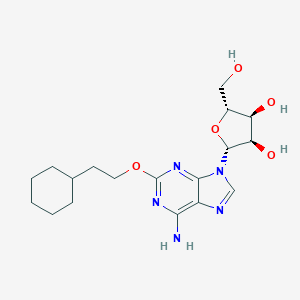
![2,3-Dimethylbenzo[a]anthracene](/img/structure/B135107.png)
![N-[2-(1H-indol-3-yl)ethyl]tetracosanamide](/img/structure/B135110.png)
